2-({cyclopentyl[(thiophen-2-yl)methyl]carbamothioyl}amino)-N-[(pyridin-3-yl)methyl]acetamide
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Overview
Description
2-({cyclopentyl[(thiophen-2-yl)methyl]carbamothioyl}amino)-N-[(pyridin-3-yl)methyl]acetamide is a versatile compound with a complex structure. It contains a thiophene ring, a pyridine ring, and a cyclopentyl group, making it a unique molecule with diverse properties. This compound is used in various scientific research fields, including drug discovery, catalysis, and materials science.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a therapeutic agent due to its unique structure and properties. In medicine, it is explored for its potential use in drug discovery and development. In industry, it is used in catalysis and materials science for the development of new materials and processes.
Preparation Methods
The synthesis of 2-({cyclopentyl[(thiophen-2-yl)methyl]carbamothioyl}amino)-N-[(pyridin-3-yl)methyl]acetamide involves multiple steps. One common method includes the condensation reaction of thiophene derivatives with cyclopentylamine and pyridine derivatives. The reaction conditions typically involve the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as microwave irradiation to accelerate the reaction process .
Chemical Reactions Analysis
2-({cyclopentyl[(thiophen-2-yl)methyl]carbamothioyl}amino)-N-[(pyridin-3-yl)methyl]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of 2-({cyclopentyl[(thiophen-2-yl)methyl]carbamothioyl}amino)-N-[(pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
2-({cyclopentyl[(thiophen-2-yl)methyl]carbamothioyl}amino)-N-[(pyridin-3-yl)methyl]acetamide can be compared with other thiophene and pyridine derivatives. Similar compounds include suprofen, a nonsteroidal anti-inflammatory drug, and articaine, a dental anesthetic. These compounds share some structural similarities but differ in their specific functional groups and applications.
Properties
IUPAC Name |
2-[[cyclopentyl(thiophen-2-ylmethyl)carbamothioyl]amino]-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4OS2/c24-18(21-12-15-5-3-9-20-11-15)13-22-19(25)23(16-6-1-2-7-16)14-17-8-4-10-26-17/h3-5,8-11,16H,1-2,6-7,12-14H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNVDYYILRPUNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC2=CC=CS2)C(=S)NCC(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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